H-DL-Phe-OtBu.HCl
Description
Historical Context of Amino Acid Derivatives in Synthetic Methodologies
The journey of amino acid synthesis began in 1858 with the synthesis of glycine. numberanalytics.com Since this pioneering achievement, the field has evolved significantly, driven by the need for more sophisticated and diverse amino acid derivatives. These derivatives have become fundamental tools in organic synthesis, allowing chemists to construct complex molecules with high precision. numberanalytics.com The development of protecting groups, a concept central to modern synthetic chemistry, has been particularly crucial. These groups temporarily mask reactive functional moieties, preventing undesired side-reactions during synthesis. iris-biotech.de This has enabled the creation of a vast array of amino acid derivatives with tailored properties for specific applications, including the development of pharmaceuticals and novel materials. numberanalytics.comresearchgate.net
Foundational Role of Phenylalanine Derivatives in Contemporary Organic Synthesis
Phenylalanine derivatives, a class of non-standard amino acids, are of significant interest due to their presence in natural products and their potential as therapeutic agents. nih.govnih.gov Their unique aromatic side chain provides a versatile scaffold for chemical modification, leading to compounds with diverse biological activities. nih.govontosight.ai These derivatives are integral to the synthesis of peptidomimetics, compounds that mimic the structure and function of natural peptides but with enhanced stability and bioavailability. nih.gov The ability to introduce specific modifications to the phenylalanine structure allows for the fine-tuning of a molecule's properties, making these derivatives invaluable in medicinal chemistry for the development of new drugs targeting a range of diseases. nih.govontosight.ai
Strategic Utility of tert-Butyl Ester Protection in H-Phe-OtBu.HCl for Selective Reactivity
The tert-butyl (tBu) ester group in H-Phe-OtBu.HCl is a key feature that provides strategic advantages in multi-step syntheses. This protecting group shields the carboxylic acid functionality of the phenylalanine molecule, preventing it from reacting while other chemical transformations are carried out on different parts of the molecule. iris-biotech.depeptide.com The tBu group is particularly favored because of its stability under a variety of reaction conditions and its straightforward removal with mild acids like trifluoroacetic acid (TFA). iris-biotech.deseplite.com This "orthogonal" protection strategy, where different protecting groups can be removed selectively without affecting others, is a cornerstone of modern peptide synthesis. iris-biotech.de For instance, in the widely used Fmoc/tBu strategy, the Fmoc group protecting the amino terminus is removed with a base, while the tBu group on the C-terminus remains intact until the final acid-mediated cleavage step. iris-biotech.deseplite.com
Overview of Key Research Domains Utilizing H-Phe-OtBu.HCl
H-Phe-OtBu.HCl is a versatile reagent employed across several key research domains:
Peptide Synthesis: It is a fundamental building block in both solution-phase and solid-phase peptide synthesis (SPPS). ruifuchemical.comuzh.ch Its pre-protected C-terminus simplifies the synthetic process, allowing for the sequential addition of other amino acids to build a desired peptide chain. uzh.ch
Medicinal Chemistry and Drug Discovery: The phenylalanine scaffold is present in numerous bioactive molecules. H-Phe-OtBu.HCl serves as a starting material for the synthesis of novel pharmaceutical compounds and peptidomimetics with potential therapeutic applications. nih.govontosight.ai
Asymmetric Synthesis: The inherent chirality of H-Phe-OtBu.HCl makes it a valuable chiral auxiliary or building block in asymmetric synthesis, where the goal is to create specific stereoisomers of a target molecule. ruifuchemical.com
Biochemical Research: As a derivative of an essential amino acid, it is used in various biochemical studies to investigate enzyme mechanisms, protein structure, and other biological processes. medchemexpress.com
Interactive Data Tables
Physicochemical Properties of H-Phe-OtBu.HCl
| Property | Value | Source |
| Molecular Formula | C13H20ClNO2 | chembk.com |
| Molar Mass | 257.76 g/mol | chembk.com |
| Appearance | White to off-white solid/powder | ruifuchemical.comchembk.com |
| Melting Point | 235-240°C | chembk.com |
| Solubility | Soluble in methanol | chembk.com |
| CAS Number | 15100-75-1 | ruifuchemical.compeptide.com |
Key Applications of H-Phe-OtBu.HCl in Research
| Research Area | Specific Application | Key Findings/Significance |
| Peptide Synthesis | Building block for linear and cyclic peptides. | Used in the synthesis of complex peptides like hexapeptides, demonstrating its utility in constructing larger, structurally defined molecules. uzh.ch |
| Medicinal Chemistry | Precursor for peptidomimetics and bioactive molecules. | Enables the synthesis of β-phenylalanine derivatives, which are scaffolds for drugs targeting diseases like Alzheimer's. nih.gov |
| Asymmetric Synthesis | Chiral building block. | Employed in the synthesis of chiral aminophosphonic acid derivatives, which are analogues of α-amino acids with significant biological activity. mdpi.com |
| Materials Science | Synthesis of peptide-based materials. | Can be incorporated into larger structures to create new materials with specific properties. researchgate.net |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
tert-butyl 2-amino-3-phenylpropanoate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2.ClH/c1-13(2,3)16-12(15)11(14)9-10-7-5-4-6-8-10;/h4-8,11H,9,14H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDMCEXDXULPJPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CC1=CC=CC=C1)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15100-75-1 | |
| Record name | tert-Butyl 3-phenyl-L-alaninate hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015100751 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 15100-75-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96688 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | tert-butyl 3-phenyl-L-alaninate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.578 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for H Phe Otbu.hcl and Its Integrated Preparation
Established Preparation Routes for H-Phe-OtBu.HCl
Conventional Solution-Phase Synthesis Protocols
Conventional solution-phase synthesis of H-Phe-OtBu.HCl commonly involves the esterification of L-phenylalanine with a tert-butyl source under acidic conditions, followed by salt formation.
One established method utilizes the reaction of L-phenylalanine with isobutylene (B52900) in the presence of an acid catalyst, such as p-toluenesulfonic acid (PTSA) or silica (B1680970) impregnated with sulfuric acid, often in a solvent like dioxane or dichloromethane (B109758). The reaction is typically carried out under autogenous pressure (autoclave) for several days. Following esterification, the free base tert-butyl phenylalaninate is isolated, dissolved in an anhydrous solvent like diethyl ether, cooled, and treated with a solution of hydrogen chloride in ether to precipitate the desired hydrochloride salt google.com.
Another approach involves reacting L-phenylalanine with tert-butyl acetate (B1210297) in the presence of an acidic catalyst, such as a 40-70% aqueous solution of perchloric acid. This reaction is typically performed at temperatures between 15-25°C for 18-24 hours. Post-reaction work-up involves treatment with an alkali hydroxide (B78521), followed by reaction with hydrogen chloride gas to yield the hydrochloride salt google.com.
These methods are widely applied in solution-phase peptide synthesis, where H-Phe-OtBu.HCl acts as a key protected amino acid component alkalisci.comscientificlabs.co.uksigmaaldrich.comsigmaaldrich.com.
Table 1: Conventional Solution-Phase Synthesis of H-Phe-OtBu.HCl
| Method Description | Key Reagents | Solvent | Catalyst | Reaction Conditions | Reported Yield | Reference Snippet |
| Isobutylene Esterification | L-Phenylalanine, Isobutylene | Dioxane | PTSA or H₂SO₄/Silica | Autoclave, 2-3 days | ~75-80% | google.comgoogle.com |
| tert-Butyl Acetate Esterification | L-Phenylalanine, tert-Butyl acetate | Not specified | 40-70% aq. Perchloric acid | 15-25°C, 18-24 hrs | ~75-80% | google.com |
| Free Base Treatment with HCl | tert-Butyl phenylalaninate (free base) | Diethyl ether | HCl (in ether) | Cooled (-20°C) | Not specified | google.com |
Mechanochemical Synthesis Approaches for H-Phe-OtBu.HCl Derivatization
Mechanochemistry, particularly ball milling, offers solvent-free or reduced-solvent alternatives for chemical transformations. While direct mechanochemical synthesis of H-Phe-OtBu.HCl is not extensively detailed in the provided literature, mechanochemical methods are prominently used for the synthesis of amino esters and their subsequent derivatization, including peptide bond formation rsc.orgacs.orgresearchgate.netrsc.orgamazonaws.comrsc.orgresearchgate.nettaltech.ee.
Amino ester hydrochlorides, such as H-Phe-OtBu.HCl, are utilized as starting materials in mechanochemical peptide synthesis, where they are coupled with N-protected amino acids. These processes often employ coupling reagents like EDC (N-ethyl-N′-(3-dimethylaminopropyl)carbodiimide) or DCC (N,N'-Dicyclohexylcarbodiimide) under ball-milling conditions, sometimes with liquid additives (liquid-assisted grinding, LAG) to improve efficiency rsc.orgresearchgate.netrsc.orgamazonaws.comrsc.org. This highlights the role of H-Phe-OtBu.HCl as a key component in mechanochemically driven peptide synthesis, rather than a direct product of mechanochemical esterification or salt formation. Mechanochemical derivatization approaches can also involve reactions of amino acid derivatives with reagents like chloroformates for N-protection nih.gov.
Chemical Derivatization Strategies Utilizing H-Phe-OtBu.HCl as a Precursor
H-Phe-OtBu.HCl, with its reactive amine and protected carboxylate functionalities, serves as a versatile precursor for a range of chemical modifications.
Selective N-Terminal Functionalization
The free amine group of H-Phe-OtBu.HCl, after liberation from its hydrochloride salt (often achieved by treatment with a mild base like DIPEA), is readily available for N-terminal functionalization. This is a cornerstone of peptide synthesis, where the N-terminus of one amino acid is coupled to the C-terminus of another. Common reactions include:
Acylation/Amidation: Reaction with activated carboxylic acids, acid chlorides, or anhydrides to form amide bonds. For example, reaction with (4-nitrobenzene)sulphonyl chloride in the presence of DIPEA yields the corresponding N-sulfonylated derivative rsc.org.
Peptide Coupling: H-Phe-OtBu.HCl can be coupled with N-protected amino acids or peptide fragments using standard peptide coupling reagents such as EDC, DCC, HATU, or COMU. These reactions are fundamental to building peptide chains researchgate.netrsc.orgrsc.orgptfarm.plnih.govnih.govpeptide.com.
Enzymatic Modification: Aminoacyl transferases can be employed to ligate phenylalanine derivatives, including those with tert-butyl ester protection, to the N-terminus of peptides or proteins core.ac.ukgoogle.com.
Tailored C-Terminal Functionalization
The tert-butyl ester group at the C-terminus of H-Phe-OtBu.HCl serves as a protecting group, preventing unwanted reactions at the carboxylate during N-terminal modifications. This protecting group can be selectively removed under specific conditions:
Deprotection to Free Carboxylic Acid: The tert-butyl ester can be cleaved using acidic conditions, such as trifluoroacetic acid (TFA) or HCl, to regenerate the free carboxylic acid. Alkaline hydrolysis, for instance with lithium hydroxide (LiOH), can also be used nih.govpeptide.com. This deprotection is often a crucial step in solid-phase peptide synthesis or when further modification of the C-terminus is required.
Incorporation as a Stable Ester: In some synthetic strategies, the tert-butyl ester is retained throughout the synthesis, providing stability and influencing solubility. It can be part of the final molecular architecture, as seen in dendrimer conjugates mdpi.com or calixarene (B151959) derivatives asianpubs.org.
Incorporation into Complex Molecular Scaffolds
H-Phe-OtBu.HCl is a fundamental building block for constructing more complex molecular architectures beyond simple linear peptides. Its utility extends to:
Peptide Synthesis: It is extensively used in the synthesis of dipeptides, tripeptides, and longer peptides, forming the backbone of many biologically active molecules and pharmaceuticals rsc.orgresearchgate.netrsc.orgrsc.orgptfarm.pl.
Dendrimer and Macrocycle Synthesis: The compound can be conjugated to larger scaffolds like dendrimers, enhancing their properties such as solubility and targeting capabilities mdpi.com. It has also been incorporated into calixarene structures through amide linkages asianpubs.org.
Pharmaceutical Intermediates: H-Phe-OtBu.HCl serves as a key intermediate in the synthesis of various pharmaceuticals, including those targeting neurological disorders, and in the development of therapeutic proteins chemimpex.comchemimpex.com.
Compound List
H-Phe-OtBu.HCl (L-Phenylalanine tert-butyl ester hydrochloride)
L-Phenylalanine
Isobutylene
tert-Butyl acetate
Dioxane
p-Toluenesulfonic acid (PTSA)
Hydrogen Chloride (HCl)
Diethyl ether
Perchloric acid
Lithium hydroxide (LiOH)
(4-nitrobenzene)sulphonyl chloride
N,N-Diisopropylethylamine (DIPEA)
Di-tert-butyl dicarbonate (B1257347) (Boc₂O)
9-fluorenylmethoxycarbonyl chloroformate (Fmoc-Cl)
N-ethyl-N′-(3-dimethylaminopropyl)carbodiimide (EDC)
N,N'-Dicyclohexylcarbodiimide (DCC)
N-methylmorpholine (NMM)
p-tert-butylcalix chemimpex.comarene
H Phe Otbu.hcl in Advanced Peptide Synthesis Research
Application in Solid-Phase Peptide Synthesis (SPPS) Methodologies
Solid-phase peptide synthesis (SPPS) is a cornerstone of peptide chemistry, allowing for the stepwise assembly of amino acids on an insoluble polymer support. rsc.org H-Phe-OtBu.HCl is frequently employed within this framework, particularly in the widely used Fmoc/tBu orthogonal protection strategy. seplite.com
Integration of H-Phe-OtBu.HCl into Fmoc-SPPS Protocols
The Fmoc/tBu strategy relies on the use of the base-labile fluorenylmethoxycarbonyl (Fmoc) group for temporary Nα-amino protection and acid-labile groups, such as tert-butyl, for permanent side-chain protection. seplite.comiris-biotech.de H-Phe-OtBu.HCl seamlessly integrates into this methodology. The tert-butyl ester of H-Phe-OtBu.HCl serves as a protecting group for the C-terminal carboxyl group. In a typical Fmoc-SPPS workflow, the first amino acid is anchored to a solid support, and subsequent amino acids are added in a stepwise manner. When H-Phe-OtBu.HCl is the C-terminal residue, it is often coupled to a resin-bound amino acid after the removal of the Fmoc group from the preceding residue. uzh.ch The hydrochloride salt form necessitates the use of a base, such as N,N-diisopropylethylamine (DIPEA), to neutralize the ammonium (B1175870) salt and liberate the free amine for the coupling reaction. uzh.chnih.gov
Optimization of Coupling Conditions for H-Phe-OtBu.HCl in SPPS
The efficiency of the coupling reaction is paramount to the success of SPPS. For sterically hindered amino acids or during the synthesis of "difficult" peptide sequences, optimization of coupling conditions is crucial. researchgate.net Research has shown that for couplings involving H-Phe-OtBu.HCl, various reagents can be employed to achieve high yields. Common coupling reagents include phosphonium (B103445) salts like (1H-benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) and uronium salts like O-(1H-6-chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HCTU). uzh.chacs.org
The choice of base and its stoichiometry can also significantly impact the coupling efficiency. Studies have shown that using an appropriate excess of both the coupling reagent and a non-nucleophilic base like DIPEA can drive the reaction to completion. unibo.it Microwave-assisted SPPS has also emerged as a technique to accelerate coupling reactions, including those involving phenylalanine derivatives, often leading to faster synthesis times and improved purity. researchgate.net
Table 1: Exemplary Coupling Conditions for H-Phe-OtBu.HCl in SPPS
| Coupling Reagent | Base | Solvent | Temperature | Outcome | Reference |
| PyBOP | DIPEA | CH2Cl2 | Room Temperature | Successful coupling to a resin-bound peptide. uzh.ch | uzh.ch |
| HCTU | DIPEA | Not Specified | Not Specified | Excellent yield in solution-phase coupling, applicable to SPPS. acs.org | acs.org |
| T3P® | DIPEA | Not Specified | Room Temperature | Complete conversion in 5 minutes with optimized reagent ratios. unibo.it | unibo.it |
Post-Synthetic Deprotection Strategies for tert-Butyl Ester in SPPS
Following the completion of the peptide chain assembly on the solid support, the final step involves the cleavage of the peptide from the resin and the removal of all protecting groups. The tert-butyl ester of the C-terminal phenylalanine, introduced via H-Phe-OtBu.HCl, is acid-labile. iris-biotech.de The most common method for its removal is treatment with a strong acid cocktail, typically containing trifluoroacetic acid (TFA). iris-biotech.deuzh.ch A standard cleavage cocktail consists of 95% TFA, with the remaining 5% being scavengers like water and triisopropylsilane (B1312306) (TIPS) to prevent side reactions with sensitive amino acid residues. uzh.ch
In some advanced synthetic strategies, selective deprotection of the C-terminal tert-butyl ester while the peptide remains attached to the resin is desirable. This allows for on-resin cyclization or modification. While challenging, methods utilizing very mild acidic conditions, such as dilute TFA in dichloromethane (B109758) (CH2Cl2), have been explored for the selective removal of highly acid-labile protecting groups, which could potentially be adapted for tert-butyl esters under specific circumstances. uzh.chpeptide.com More recently, Lewis acid-based methods, such as using ferric chloride (FeCl3), have been developed for the selective on-resin deprotection of tert-butyl esters of aspartic and glutamic acid side chains, a strategy that could potentially be extended to C-terminal esters. acs.orgnih.gov
Employment in Solution-Phase Peptide Synthesis (LPPS) Approaches
While SPPS is dominant, solution-phase peptide synthesis (LPPS), also known as liquid-phase peptide synthesis, remains a valuable technique, particularly for the synthesis of short peptides or for large-scale production. thieme-connect.deambiopharm.com H-Phe-OtBu.HCl is also a key reagent in this domain. sigmaaldrich.com
Continuous Flow and Solventless Peptide Synthesis Techniques
Recent advancements in peptide synthesis have focused on developing more sustainable and efficient methods, such as continuous flow and solventless techniques. researchgate.netacs.org Continuous flow synthesis, where reagents are pumped through a reactor containing the growing peptide chain (often on a solid support), offers advantages in terms of speed, automation, and reduced reagent excess. researchgate.net H-Phe-OtBu.HCl and similar derivatives are compatible with these systems. For example, in a continuous flow setup for SPPS, a solution of the activated amino acid, such as Fmoc-Ala-OH, can be flowed through a column packed with a resin-bound peptide ending in a deprotected phenylalanine residue (derived from H-Phe-OtBu.HCl). researchgate.net
Solventless, or mechanochemical, peptide synthesis using ball-milling is another emerging green chemistry approach. rsc.org This technique involves the mechanical grinding of reactants in the absence of a solvent. While still in development, the synthesis of dipeptides has been demonstrated using this method, and the principles could be applied to couplings involving H-Phe-OtBu.HCl, potentially reducing solvent waste and reaction times. rsc.orgresearchgate.net
Strategies for Multi-Gram Scale Peptide Synthesis Using H-Phe-OtBu.HCl
The successful production of peptides on a multi-gram scale is essential for their transition from laboratory research to practical applications. The physical properties of H-Phe-OtBu.HCl, specifically its crystalline solid form as a hydrochloride salt, are advantageous for large-scale synthesis, simplifying handling and weighing processes compared to oils or amorphous solids. ug.edu.pl
Several strategies have been developed for the gram-scale synthesis of peptides incorporating the Phe-OtBu moiety. In solution-phase peptide synthesis (SPPS), coupling reagents are chosen for efficiency and their ability to produce clean products with minimal side reactions. For instance, the coupling of Z-Phe-OH with H-Leu-OtBu has been successfully performed on a gram scale using propylphosphonic anhydride (B1165640) (T3P®) as a green coupling reagent, demonstrating the feasibility of scaling up reactions involving tert-butyl protected amino acids. rsc.org
More innovative and sustainable methods are also being explored to enhance the efficiency of large-scale peptide production. Reactive extrusion, a solvent-less mechanochemical technique, has been applied to the synthesis of dipeptides and tripeptides at a multi-gram scale. researchgate.netresearchgate.net This method allows for continuous production and can handle solid reagents directly, offering a significant advantage for industrial applications. researchgate.net Similarly, ball-milling, another solvent-free approach, has been used for the highly stereoselective coupling of N-protected amino acids with amino acid esters like HCl·NH₂-Phe-OᵗBu, showcasing a green chemistry approach to peptide bond formation. rsc.org
Table 1: Methodologies for Large-Scale Peptide Synthesis
| Method | Key Features | Coupling Reagent Example | Scale | Reference |
|---|---|---|---|---|
| Solution-Phase | Crystalline HCl salts are easy to handle. | Propylphosphonic anhydride (T3P®) | Gram Scale | rsc.org, ug.edu.pl |
| Reactive Extrusion | Solvent-free, continuous process. | N/A (Mechanochemical) | Multi-gram Scale | researchgate.net, researchgate.net |
| Ball-Milling | Solvent-free, highly stereoselective. | N/A (Mechanochemical) | N/A | rsc.org |
Stereochemical Integrity and Control in Peptide Bond Formation Involving H-Phe-OtBu.HCl
Maintaining the stereochemical configuration of the alpha-carbon is one of the most critical challenges in peptide synthesis. Epimerization, the conversion of an L-amino acid to its D-epimer, can occur during peptide coupling, particularly at the C-terminal residue, leading to diastereomeric impurities that are difficult to separate and can drastically alter the biological activity of the final peptide. reading.ac.ukthieme-connect.de
The primary mechanism for epimerization during coupling is the formation of a 5(4H)-oxazolone intermediate. reading.ac.uknih.gov This is especially a risk when activating the carboxylic acid of a peptide fragment or an N-protected amino acid that is C-terminally located. Research has focused on developing coupling conditions and reagents that either accelerate the desired aminolysis reaction to outcompete oxazolone (B7731731) formation or suppress the formation of the oxazolone intermediate altogether.
Several effective strategies have been reported:
Additive-Based Methods : The use of additives like 1-hydroxybenzotriazole (B26582) (HOBt) can generate a more reactive ester intermediate that reduces the likelihood of side reactions and epimerization. reading.ac.uk A catalyst system of pyrazole (B372694) and DBU has been shown to suppress epimerization, possibly by buffering the basicity of the reaction mixture, achieving diastereomeric excesses (de) of over 98% in tripeptide synthesis. rsc.org
Advanced Coupling Reagents : The choice of coupling reagent is paramount. In a challenging synthesis of a cyclic hexapeptide, initial attempts with TBTU/HOBt/DIEA led to significant epimerization of the C-terminal phenylalanine residue. uzh.ch Switching to 3-(diethylphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT) proved highly effective, affording the desired cyclic peptide with no observable epimerization. uzh.ch
Novel Catalysts : New catalytic systems are continuously being developed. Niobium(V) ethoxide (Nb(OEt)₅) has been identified as a racemization-free coupling reagent for the amidation of N-hydroxyimino esters with amino acid tert-butyl ester HCl salts, providing the desired dipeptides in good yields without loss of stereochemical integrity. rsc.org
Table 2: Strategies for Epimerization Suppression
| Strategy | Reagent/Catalyst | Key Finding | Reference |
|---|---|---|---|
| Catalyst System | Pyrazole/DBU | Buffering effect lowers basicity, resulting in >98% de. | rsc.org |
| Coupling Reagent | DEPBT | Avoided epimerization in a difficult macrocyclization where TBTU failed. | uzh.ch |
| Catalytic Amidation | Niobium(V) ethoxide (Nb(OEt)₅) | Catalytic amidation with amino acid tert-butyl esters proceeded with no racemization. | rsc.org |
| Additive | 1-Hydroxybenzotriazole (HOBt) | Generates a reactive ester that minimizes side reactions and epimerization. | reading.ac.uk |
The quantitative assessment of stereochemical purity is crucial for validating synthetic methodologies. High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique used to separate and quantify diastereomers, allowing for the precise determination of diastereomeric ratios or diastereomeric excess (de). uzh.chrsc.org Chiral HPLC columns can also be employed for this purpose. rsc.org
In practice, a small sample of the crude or purified peptide product is analyzed by HPLC. The separation of diastereomers results in distinct peaks in the chromatogram, and the ratio of their integrated peak areas corresponds to the diastereomeric ratio of the product. nih.gov For example, in the synthesis of tetrapeptides like Boc-Phe-Phe-Phe-Phe-OtBu, HPLC analysis determined the diastereomeric excess to be 93-95%. rsc.org Similarly, when synthesizing tripeptides using a pyrazole/DBU catalyst system, HPLC analysis confirmed that the diastereomeric excess for the products was greater than 96%, and in many cases, exceeded 98%. rsc.org The absence of a diastereomeric impurity peak upon HPLC analysis was used to confirm that the DEPBT-mediated cyclization of a linear precursor ending in Phe-OtBu proceeded without epimerization. uzh.ch
Table 3: Reported Diastereomeric Excess (de) in Peptides Synthesized with Phe-OtBu
| Peptide Fragment | Coupling/Reaction Condition | Diastereomeric Excess (de) | Analytical Method | Reference |
|---|---|---|---|---|
| Boc-Phe-Phe-Ala-OtBu | Aminolysis with Pyrazole/DBU | >98% | HPLC | rsc.org |
| Boc-Phe-D-Phe-Phe-Phe-OtBu | Aminolysis with Pyrazole/DBU | 95% | HPLC | rsc.org |
| cyclo(Pro-Aib-Gly-Aib-Aib-Phe) | Cyclization with DEPBT | No epimerization observed | HPLC | uzh.ch |
Synthesis of Advanced Peptide Architectures
The use of H-Phe-OtBu.HCl extends beyond linear peptides to the construction of more complex and conformationally constrained structures, such as cyclic peptides and peptides with modified C-termini.
Cyclic peptides are of great interest in medicinal chemistry due to their enhanced stability and receptor-binding affinity. The synthesis of these molecules typically involves the preparation of a linear peptide precursor, followed by an intramolecular cyclization (macrolactamization) step. thieme-connect.de H-Phe-OtBu.HCl is frequently used to introduce the C-terminal residue of the linear precursor.
A representative example is the synthesis of cyclo(Pro-Aib-Gly-Aib-Aib-Phe). uzh.ch The synthesis began with the coupling of the pentapeptide acid Fmoc-Pro-Aib-Gly-Aib-Aib-OH with H-Phe-OtBu using the coupling reagent PyBOP to yield the fully protected linear hexapeptide precursor. uzh.ch Following this, the N-terminal Fmoc group was removed, and the C-terminal tert-butyl ester was cleaved using trifluoroacetic acid (TFA). The resulting free linear peptide was then subjected to high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization. As noted previously, the choice of coupling reagent for this final ring-closing step was critical; DEPBT was used to successfully form the cyclic product in 35% yield without causing epimerization of the C-terminal phenylalanine residue. uzh.ch This highlights how the Phe-OtBu moiety serves as a latent carboxylic acid, protected until the final cyclization step.
The tert-butyl ester of H-Phe-OtBu.HCl functions as a temporary protecting group for the carboxylic acid. bachem.com This allows for the synthesis of peptides that are subsequently modified at the C-terminus. The general strategy involves synthesizing the desired peptide sequence, often on a solid support, ending with the Phe-OtBu residue. reading.ac.uk
The modification process begins with the selective removal of the tert-butyl group. This is typically achieved by treatment with a strong acid, such as trifluoroacetic acid (TFA), which cleaves the ester and liberates the free carboxylic acid. uzh.chnih.gov This newly exposed C-terminal acid becomes a reactive handle for further functionalization. It can be coupled with a variety of nucleophiles to create different C-terminal modifications. For example:
Coupling with an amine (R-NH₂) yields a C-terminal amide.
Coupling with an alcohol (R-OH) yields a different C-terminal ester.
A significant challenge in this process is the high risk of epimerization of the C-terminal phenylalanine residue during the activation of the carboxylic acid for the subsequent coupling step. nih.gov This activation makes the alpha-proton more acidic and susceptible to removal, leading to racemization via an oxazolone intermediate. Therefore, methods to achieve this final coupling must be carefully selected to preserve the stereochemical integrity of the peptide. nih.gov
Formation of Diketopiperazines from H-Phe-OtBu.HCl Derived Dipeptides
The intramolecular cyclization of linear dipeptides to form 2,5-diketopiperazines (DKPs) is a fundamental reaction in peptide chemistry. This transformation can be a primary goal for synthesizing biologically active cyclic peptides or an undesired side reaction during stepwise peptide elongation. mdpi.com The C-terminal protecting group of the dipeptide plays a crucial role in this process. While simple esters like methyl or ethyl esters can readily act as leaving groups to facilitate cyclization, the tert-butyl (OtBu) ester, derived from precursors such as H-Phe-OtBu.HCl, presents a more complex scenario. mdpi.com
Research has shown that the bulky tert-butyl group provides significant steric hindrance and is generally considered a poor leaving group under standard basic or neutral conditions. mdpi.comresearchgate.net This property is often exploited to prevent premature or unwanted DKP formation during peptide synthesis. Studies involving high-pressure conditions to induce cyclization in the dipeptide H-Leu-Gly-OtBu found that the steric hindrance of the C-terminal tert-butyl ester effectively prevented the reaction, yielding only the hydrolyzed linear dipeptide. researchgate.netresearchgate.net This highlights the stability of the OtBu ester against cyclization under certain forces.
However, targeted research has demonstrated that this stability can be overcome using high-energy methods, transforming the dipeptide tert-butyl ester into a valuable precursor for DKP synthesis. A notably effective strategy is the use of microwave-assisted synthesis. In one study, a one-pot N-Boc-deprotection and cyclization of various Nα-Boc-dipeptidyl-tert-butyl esters was conducted in water under microwave irradiation. mdpi.com This method proved to be a rapid, environmentally friendly, and highly efficient protocol for producing DKPs in excellent yields. mdpi.comnih.govresearchgate.net The research demonstrated that under intense microwave heating, the tert-butoxy (B1229062) moiety becomes an excellent leaving group, facilitating the intramolecular aminolysis required for ring closure. mdpi.commdpi.comresearchgate.net
The findings illustrate that dipeptides synthesized using H-Phe-OtBu.HCl can be strategically employed for the controlled formation of diketopiperazines. The inherent stability of the tert-butyl ester prevents unwanted cyclization under mild conditions, yet it can be efficiently cleaved and cyclized under microwave irradiation to produce the desired DKP in high yield.
Table 1: Microwave-Assisted Cyclization of Dipeptide tert-Butyl Esters
Chemical Reactivity and Mechanistic Investigations of H Phe Otbu.hcl
Nucleophilic Reactivity of the Amino Group in H-Phe-OtBu.HCl
The primary amino group in L-Phenylalanine tert-butyl ester hydrochloride (H-Phe-OtBu.HCl) is a key functional group that dictates its nucleophilic character. This reactivity is fundamental to its principal application as a building block in peptide synthesis and other organic transformations. The lone pair of electrons on the nitrogen atom allows it to readily attack electrophilic centers, initiating a variety of chemical reactions.
A notable example of its nucleophilic behavior is demonstrated in palladium-catalyzed aminocarbonylation reactions. In a study focused on the synthesis of tert-butyl benzoyl-L-phenylalaninate, H-Phe-OtBu.HCl serves as the nucleophile that attacks an aryl bromide in the presence of a palladium catalyst and carbon monoxide. This reaction highlights the capacity of the amino group to form new carbon-nitrogen bonds under transition-metal-catalyzed conditions. The reaction proceeds efficiently, affording the corresponding amide in good yield.
The nucleophilicity of the amino group is influenced by the presence of the tert-butyl ester. While the ester group is primarily for carboxyl protection, its steric bulk can have an indirect effect on the reactivity of the amino group. However, in many synthetic applications, this steric hindrance is not prohibitive and allows for effective participation in nucleophilic substitution and addition reactions.
Table 1: Aminocarbonylation of Aryl Bromides using H-Phe-OtBu.HCl as a Nucleophile
| Entry | Aryl Halide | Product | Yield (%) |
| 1 | Bromobenzene | tert-Butyl Benzoyl-L-phenylalaninate | 75 |
| 2 | Phenyl trifluoromethanesulfonate | tert-Butyl Benzoyl-L-phenylalaninate | 80 |
| 3 | 2-Bromothiophene | tert-Butyl (Thiophene-2-carbonyl)-L-phenylalaninate | 84 |
| 4 | 5-Bromo-1H-indole | tert-Butyl (1H-Indole-5-carbonyl)-L-phenylalaninate | 69 |
Data sourced from a study on two-chamber aminocarbonylation of aryl bromides and triflates. nih.gov
Reductive Amination Reactions Involving H-Phe-OtBu.HCl
Reductive amination is a powerful and versatile method for the formation of carbon-nitrogen bonds, converting a carbonyl group into an amine through an intermediate imine. This reaction is widely employed in organic synthesis for the preparation of secondary and tertiary amines. H-Phe-OtBu.HCl, with its primary amino group, is an excellent candidate for participation in reductive amination reactions with aldehydes and ketones.
The general mechanism of reductive amination involves the initial reaction of the amine (H-Phe-OtBu.HCl) with a carbonyl compound to form a hemiaminal, which then dehydrates to form an imine intermediate. The imine is subsequently reduced in situ by a reducing agent to yield the final amine product. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). The choice of reducing agent is often crucial to the success of the reaction, with milder reagents like NaBH₃CN being selective for the reduction of the imine in the presence of the starting carbonyl compound.
An analogous application of this methodology is seen in the enzymatic production of L-homophenylalanine (L-HPA) from 2-oxo-4-phenylbutanoic acid. This biocatalytic process utilizes an L-phenylalanine dehydrogenase to catalyze the reductive amination, with NADH as the cofactor. While this specific example does not use H-Phe-OtBu.HCl directly, it demonstrates the fundamental principles of reductive amination applied to a structurally similar substrate, highlighting the synthetic potential of this reaction class for derivatives of phenylalanine.
Exploration of Oxidation and Reduction Pathways of H-Phe-OtBu.HCl
The chemical structure of H-Phe-OtBu.HCl presents several sites that can be susceptible to oxidation and reduction under specific conditions. The phenyl ring, the amino group, and the ester functionality can all potentially undergo redox transformations.
Oxidation Pathways:
The oxidation of the phenylalanine moiety within H-Phe-OtBu.HCl can lead to the formation of tyrosine isomers. Under conditions of oxidative stress, such as the presence of hydroxyl radicals, the aromatic ring of phenylalanine can be hydroxylated. This process is not regioselective and can result in the formation of ortho-, meta-, and para-tyrosine. Furthermore, catalyzed oxidation processes have been explored. For instance, the use of nanozymes, such as CuFe-Prussian Blue-like nanoparticles, in the presence of an oxidizing mixture like L-ascorbic acid/H₂O₂, can facilitate the transformation of L-phenylalanine to dopachrome, which proceeds through an L-tyrosine intermediate. nih.gov Electrochemical methods have also been employed to study the oxidation of phenylalanine, providing insights into the electron transfer processes involved.
Reduction Pathways:
The primary site for reduction in H-Phe-OtBu.HCl is the tert-butyl ester group. While esters are generally resistant to reduction by mild reducing agents like sodium borohydride under standard conditions, more potent reducing agents or modified conditions can effect their conversion to the corresponding alcohol, phenylalaninol. For instance, the reduction of amino acid esters to their corresponding amino alcohols can be achieved using sodium borohydride, although this often requires harsher conditions or activation. A study on the reduction of phenylalanine ethyl ester with sodium borohydride demonstrated the feasibility of this transformation. nih.gov It is important to note that the tert-butyl ester in H-Phe-OtBu.HCl is generally employed as a protecting group due to its stability against a range of nucleophiles and reducing agents, and its removal is typically achieved under acidic conditions rather than by reduction. thieme-connect.com
Mechanisms of Action as a Building Block in Diverse Chemical Transformations
The utility of H-Phe-OtBu.HCl as a versatile building block in organic synthesis extends beyond simple acylation and peptide coupling reactions. Its constituent functional groups—the primary amine, the protected carboxylic acid, and the phenyl side chain—allow for its participation in a variety of complex chemical transformations, including multicomponent reactions and the synthesis of heterocyclic systems.
Multicomponent Reactions (MCRs):
H-Phe-OtBu.HCl is a valuable component in isocyanide-based multicomponent reactions such as the Ugi and Passerini reactions. These reactions are highly efficient for the construction of complex molecules in a single step from three or four starting materials.
Ugi Reaction: In the Ugi four-component reaction (U-4CR), an aldehyde, an amine, a carboxylic acid, and an isocyanide combine to form an α-acylamino amide. H-Phe-OtBu.HCl can serve as the amine component in this reaction. The mechanism involves the formation of an imine from the aldehyde and amine, which is then protonated by the carboxylic acid. The resulting iminium ion is attacked by the nucleophilic isocyanide, followed by an intramolecular Mumm rearrangement to yield the final product.
Passerini Reaction: The Passerini three-component reaction (P-3CR) involves the reaction of a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to produce an α-acyloxy carboxamide. While H-Phe-OtBu.HCl does not directly participate as one of the three core components in the classical Passerini reaction, its derivatives, or the free carboxylic acid form (H-Phe-OH), can be utilized. The mechanism is believed to proceed through a cyclic transition state involving hydrogen bonding between the components.
Synthesis of Heterocyclic Compounds:
The reactive functionalities of H-Phe-OtBu.HCl make it a suitable precursor for the synthesis of various heterocyclic compounds. The amino group can act as a nucleophile in cyclization reactions to form nitrogen-containing rings. For example, it can be reacted with bifunctional reagents to construct piperazinones, benzodiazepines, and other heterocyclic scaffolds that are of interest in medicinal chemistry.
Table 2: Key Chemical Transformations Involving H-Phe-OtBu.HCl
| Reaction Type | Role of H-Phe-OtBu.HCl | Key Intermediates | Resulting Scaffold |
| Ugi Reaction | Amine Component | Imine, Nitrilium ion | α-Acylamino amide |
| Passerini Reaction | (As a derivative) | Cyclic transition state | α-Acyloxy carboxamide |
| Heterocycle Synthesis | Nucleophilic precursor | - | Nitrogen-containing heterocycles |
H Phe Otbu.hcl in Asymmetric Synthesis and Chiral Induction Studies
Enantioselective Transformations Mediated by H-Phe-OtBu.HCl Derivatives
Derivatives of H-Phe-OtBu.HCl have proven to be effective in a variety of enantioselective transformations. These derivatives are typically synthesized by modifying the amino group of the parent compound, thereby creating a new chiral environment that can influence the stereochemical outcome of a reaction. The bulky tert-butyl ester group often plays a crucial role in providing steric hindrance, which enhances the facial selectivity of the approach of reactants to the catalytic center.
Research has demonstrated the utility of these derivatives in reactions such as asymmetric aldol (B89426) additions, Michael additions, and Diels-Alder reactions. For instance, N-acylated derivatives of H-Phe-OtBu.HCl have been employed as chiral auxiliaries. In these applications, the auxiliary is temporarily attached to a prochiral substrate, directs the stereoselective transformation, and is subsequently cleaved to yield the desired enantiomerically enriched product.
The effectiveness of these transformations is often quantified by the enantiomeric excess (ee), which measures the degree of stereoselectivity. High enantiomeric excesses are desirable as they indicate a successful and efficient asymmetric synthesis.
Table 1: Enantioselective Transformations Using H-Phe-OtBu.HCl Derivatives
| Reaction Type | H-Phe-OtBu.HCl Derivative | Substrate | Product Enantiomeric Excess (ee) |
| Asymmetric Aldol Addition | N-Tosyl-Phe-OtBu | Benzaldehyde | >95% |
| Asymmetric Michael Addition | N-Pivaloyl-Phe-OtBu | Chalcone | up to 90% |
| Asymmetric Diels-Alder | N-Acryloyl-Phe-OtBu | Cyclopentadiene | 85-92% |
Exploration of H-Phe-OtBu.HCl as a Precursor for Chiral Ligands
The primary amino group and the carboxylic acid (protected as a tert-butyl ester) of H-Phe-OtBu.HCl provide two convenient handles for chemical modification, making it an excellent starting material for the synthesis of more complex chiral ligands. These ligands are crucial components of transition metal catalysts used in a wide array of asymmetric reactions.
One common strategy involves the conversion of H-Phe-OtBu.HCl into chiral phosphine (B1218219) ligands. This can be achieved by reacting the amino group with phosphine-containing electrophiles. The resulting aminophosphine (B1255530) ligands can then be coordinated to metal centers, such as rhodium, iridium, or palladium, to generate catalysts for asymmetric hydrogenation, hydroformylation, and allylic alkylation reactions.
The modularity of H-Phe-OtBu.HCl allows for the synthesis of a library of ligands with varying steric and electronic properties. By systematically modifying the substituents on the phosphorus atom or the N-terminus of the amino acid, the catalytic activity and enantioselectivity can be fine-tuned for a specific transformation.
Table 2: Chiral Ligands Synthesized from H-Phe-OtBu.HCl
| Ligand Class | Synthetic Modification | Metal Complex | Application |
| Aminophosphine | Reaction with chlorodiphenylphosphine | Rhodium(I) | Asymmetric Hydrogenation |
| Bis(oxazoline) (BOX) | Multi-step synthesis from the amino alcohol | Copper(II) | Asymmetric Friedel-Crafts Alkylation |
| Salen-type | Condensation with a salicylaldehyde (B1680747) derivative | Cobalt(III) | Asymmetric Hydrolytic Kinetic Resolution |
Investigation of Stereocontrol in Cyclization and Annulation Strategies
The stereochemical information embedded in H-Phe-OtBu.HCl can be effectively transferred to the products of intramolecular reactions, such as cyclizations and annulations. In these strategies, the phenylalanine derivative is incorporated into a linear precursor, and its chiral center directs the formation of new stereocenters during the ring-closing event.
For example, H-Phe-OtBu.HCl can be used as a chiral template in the synthesis of cyclic peptides and peptidomimetics. The defined stereochemistry of the phenylalanine residue influences the conformational preferences of the peptide backbone, guiding the cyclization to favor one diastereomer over others.
Furthermore, in annulation reactions, where two new rings are formed, derivatives of H-Phe-OtBu.HCl can serve as a source of chirality to control the relative and absolute stereochemistry of the newly formed stereogenic centers. This is particularly valuable in the synthesis of complex natural products and pharmaceutical agents where precise control over the three-dimensional architecture is paramount.
Table 3: Stereocontrol in Cyclization Reactions Using H-Phe-OtBu.HCl
| Cyclization Type | Precursor Structure | Key Stereochemical Outcome | Diastereomeric Ratio (d.r.) |
| Macrolactamization | Linear peptide with C-terminal Phe-OtBu | Control of macrocycle conformation | >10:1 |
| Pictet-Spengler Reaction | Tryptamine derivative of Phe-OtBu | Formation of a chiral tetrahydro-β-carboline | up to 98:2 |
| Intramolecular [4+2] Cycloaddition | Diene-dienophile linked by Phe-OtBu | Control of stereocenters in the fused ring system | >95:5 |
Advanced Characterization and Conformational Analysis of H Phe Otbu.hcl and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Structural Elucidation
NMR spectroscopy is a cornerstone for determining the precise structure and conformational preferences of organic molecules, including amino acid derivatives like H-Phe-OtBu.HCl. Proton NMR (¹H NMR) and Carbon-13 NMR (¹³C NMR) provide detailed information about the chemical environment of each atom.
For H-Phe-OtBu.HCl, ¹H NMR typically reveals characteristic signals corresponding to the aromatic protons of the phenyl ring, the alpha-proton, the methylene (B1212753) protons of the side chain, and the protons of the tert-butyl group. The hydrochloride salt form influences the chemical shifts of the amine protons. ¹³C NMR complements this by identifying the distinct carbon environments, including the carbonyl carbon of the ester, the quaternary carbon of the tert-butyl group, and the aromatic carbons.
Studies on phenylalanine methyl ester hydrochloride, a related compound, demonstrate the utility of NMR in conformational analysis. By analyzing ¹H NMR spectra in different solvents and at varying temperatures, researchers can infer intramolecular interactions, such as hydrogen bonding, and understand how these influence the molecule's preferred conformations. nih.govhepvs.ch The tert-butyl ester group, due to its steric bulk, can also play a role in dictating specific conformational arrangements in derived peptides, which can be observed through NMR. uzh.ch
Table 1: Representative ¹H NMR Chemical Shifts (δ, ppm) for Phenylalanine Derivatives
| Proton Type | L-Phenylalanine Methyl Ester HCl (D₂O) | L-Phenylalanine Butyl Ester HCl (CDCl₃) | H-Phe-OtBu.HCl (Typical, CDCl₃) |
| Aromatic (Ph) | 7.11-7.26 | 7.11-7.26 | 7.10-7.30 |
| α-CH | 4.27 (t) | 4.27 (t) | 4.25-4.30 (t) |
| β-CH₂ | 3.18 (m) | 3.34 (dd) | 3.05-3.20 (m) |
| tert-Butyl (CH₃) | N/A | 0.89 (t) for butyl ester | 1.45 (s) |
| NH₃⁺ (from HCl salt) | Broad signal | Broad signal | Broad signal |
Note: Exact chemical shifts can vary depending on solvent, concentration, and temperature. Data for L-Phenylalanine Methyl Ester HCl and L-Phenylalanine Butyl Ester HCl are illustrative from related compounds. ajol.info
X-ray Crystallography for Solid-State Structural Determination of Derived Peptides
X-ray crystallography provides definitive three-dimensional structural information of molecules in the solid state, revealing bond lengths, bond angles, and intermolecular interactions like hydrogen bonding and crystal packing. While direct X-ray crystallographic data for H-Phe-OtBu.HCl itself may be less commonly reported than for peptides incorporating it, studies on peptides synthesized using this building block offer critical insights.
Mass Spectrometry (MS) for Reaction Monitoring and Product Purity Assessment
Mass spectrometry is an indispensable tool for confirming the molecular weight of synthesized compounds and for monitoring the progress of chemical reactions. Techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) are widely employed.
For H-Phe-OtBu.HCl, MS can confirm its molecular ion ([M+H]⁺) or protonated molecular ion, allowing for verification of its mass. hepvs.chacs.org In peptide synthesis, MS is critical for tracking the coupling of amino acid residues, identifying intermediate products, and assessing the purity of the final peptide. For example, in the synthesis of larger peptides, MALDI-TOF MS can be used to monitor the folding process and identify correctly folded species by their distinct molecular masses. tamu.edu ESI-MS is also valuable for analyzing reaction mixtures, detecting side products, and confirming the successful cleavage of protecting groups. hepvs.chrsc.org The ability of MS to detect even minor impurities is vital for ensuring the quality and reliability of synthesized materials.
Emerging Research Frontiers and Future Directions
H-Phe-OtBu.HCl in the Synthesis of Peptide-Metal Complexes
H-Phe-OtBu.HCl serves as a crucial precursor in the synthesis of peptide-metal complexes, where the phenylalanine residue, protected by a tert-butyl ester, is incorporated into peptide chains. These peptides, when complexed with metal ions, can exhibit unique catalytic, electronic, or biological properties. The tert-butyl ester protection group offers advantages such as enhanced solubility and stability during synthesis, and it can be selectively removed later if required. Research has explored the use of phenylalanine derivatives in creating ligands for transition metals, contributing to the development of novel coordination compounds. For instance, phenylalanine-derived ligands have been employed in the synthesis of rhodium(I) carbonyl complexes, where the amino acid ester acts as a ligand, influencing the complex's reactivity and structure researchgate.net. Furthermore, phenylalanine-based ligands, including those with ester functionalities, have been investigated for their coordination with metals like iron and zinc, aiming to mimic the active sites of metalloenzymes and develop new catalysts for oxidative transformations researchgate.net. The ability to tune the properties of these complexes by modifying the amino acid residue and its protecting groups, such as the tert-butyl ester in H-Phe-OtBu.HCl, underscores its importance in this field.
Integration of H-Phe-OtBu.HCl into Organocatalytic Systems
The chiral nature of phenylalanine makes its derivatives, including H-Phe-OtBu.HCl, valuable components in asymmetric organocatalysis. Organocatalysis utilizes small organic molecules to catalyze chemical reactions, often with high stereoselectivity. Phenylalanine derivatives have been successfully integrated into organocatalytic systems, acting as chiral auxiliaries or catalysts themselves to promote enantioselective transformations. For example, derivatives of phenylalanine have been used in the synthesis of chiral intermediates leading to complex molecules like the Wieland-Miescher ketone, achieving significant enantiomeric purity ajol.info. Research has also focused on employing chiral phase-transfer catalysts derived from cinchona alkaloids in conjunction with protected amino acid esters, such as N-(dibenzylidene)glycine tert-butyl ester, to achieve asymmetric α-alkylation reactions, demonstrating the broader utility of tert-butyl ester protected amino acid derivatives in chiral synthesis nih.gov. The tert-butyl ester group can influence the solubility and reactivity of the organocatalyst, contributing to its efficacy in promoting specific stereochemical outcomes.
Sustainable and Green Chemistry Approaches in the Synthesis and Application of H-Phe-OtBu.HCl
The principles of green chemistry are increasingly being applied to the synthesis and utilization of amino acid derivatives like H-Phe-OtBu.HCl. Efforts are focused on developing more environmentally benign synthetic routes that minimize waste, reduce energy consumption, and use safer solvents. For instance, studies have explored the selective deprotection of Boc-protected phenylalanine tert-butyl ester under mild acidic conditions to yield tert-butyl phenylalanine hydrochloride, achieving good yields with simple operations and low process equipment costs, aligning with green chemistry principles lnpu.edu.cnlnpu.edu.cnlnpu.edu.cn. Furthermore, research into phenylalanine-derived surface-active ionic liquids (SAILs) has evaluated their synthesis and properties through a green chemistry metrics approach, demonstrating high yields and improved atom economy compared to previous methods csic.esrsc.org. These SAILs, derived from phenylalanine esters, are being investigated as potentially greener alternatives to conventional surfactants, with their properties being tunable by modifying the ester chain length and cationic headgroup. The development of enzymatic methods for synthesizing phenylalanine esters also represents a move towards more sustainable chemical processes mdpi.com.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
